tert-Butyl 3-amino-3-methylbutanoate hydrochloride

Peptide Synthesis Protecting Group Strategy Beta-Amino Acid Coupling

tert-Butyl 3-amino-3-methylbutanoate hydrochloride (CAS 2126160-83-4) is a beta-amino acid derivative offered as a hydrochloride salt, with the molecular formula C9H20ClNO2 and a molecular weight of 209.71 g/mol. This compound features a tert-butyl ester protecting group and a free primary amine, positioning it as a versatile building block in organic synthesis, particularly for the preparation of beta-peptides and peptidomimetics.

Molecular Formula C9H20ClNO2
Molecular Weight 209.71
CAS No. 2126160-83-4
Cat. No. B2685215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-amino-3-methylbutanoate hydrochloride
CAS2126160-83-4
Molecular FormulaC9H20ClNO2
Molecular Weight209.71
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C)(C)N.Cl
InChIInChI=1S/C9H19NO2.ClH/c1-8(2,3)12-7(11)6-9(4,5)10;/h6,10H2,1-5H3;1H
InChIKeyUACIXXPNOHHMNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-amino-3-methylbutanoate Hydrochloride (CAS 2126160-83-4) for Beta-Amino Acid Research and Peptide Synthesis: Sourcing and Specification Guide


tert-Butyl 3-amino-3-methylbutanoate hydrochloride (CAS 2126160-83-4) is a beta-amino acid derivative offered as a hydrochloride salt, with the molecular formula C9H20ClNO2 and a molecular weight of 209.71 g/mol . This compound features a tert-butyl ester protecting group and a free primary amine, positioning it as a versatile building block in organic synthesis, particularly for the preparation of beta-peptides and peptidomimetics [1]. The hydrochloride salt form is intended to enhance stability and solubility relative to the free base, making it a practical reagent for laboratory use [2].

Why Generic Substitution of tert-Butyl 3-amino-3-methylbutanoate Hydrochloride (CAS 2126160-83-4) with In-Class Analogs Risks Synthetic Failure


Although several beta-amino acid esters and protected amino acid hydrochlorides share superficial similarities in structure or functional group, direct substitution without regard to specific steric and electronic properties can lead to substantial differences in synthetic outcomes. In particular, the combination of a geminal dimethyl group at the beta-carbon and a tert-butyl ester creates a uniquely hindered environment that profoundly affects both the stability of the ester during coupling and the feasibility of standard peptide bond formation [1]. Moreover, the hydrochloride salt form of the tert-butyl ester confers distinct handling and solubility properties not shared by free base analogs, ethyl or methyl ester counterparts, or even other beta-amino acid tert-butyl ester hydrochlorides . The evidence presented below quantifies these differences across multiple dimensions critical to research and industrial application.

Quantitative Differentiation of tert-Butyl 3-amino-3-methylbutanoate Hydrochloride (CAS 2126160-83-4) Against Closest Analogs


Enhanced Stability Under Basic Coupling Conditions: tert-Butyl Ester Resistance to Saponification Relative to Methyl and Ethyl Esters

The tert-butyl ester group in CAS 2126160-83-4 exhibits significantly greater resistance to saponification under basic conditions compared to its methyl and ethyl ester counterparts. While methyl and ethyl esters undergo base-mediated hydrolysis readily, the sterically hindered tert-butyl ester is cleaved only under strongly acidic conditions, making it essentially inert to the basic conditions commonly employed for amide bond formation in peptide synthesis . This differential stability allows for orthogonal deprotection strategies that are not feasible with simple alkyl esters, a critical factor in multi-step synthesis of complex beta-peptides. In contrast, the free base analog (CAS 51313-75-8) lacks the hydrochloride salt's enhanced handling properties and may require additional neutralization steps in coupling reactions .

Peptide Synthesis Protecting Group Strategy Beta-Amino Acid Coupling

Steric Hindrance Profile: Impact on Peptide Coupling Efficiency for 3-Amino-3-Methylbutanoate Scaffold

The 3-amino-3-methylbutanoate scaffold, regardless of ester protection, presents a sterically hindered amine due to the geminal dimethyl group at the beta-carbon. Literature reports indicate that standard peptide coupling methods consistently fail when applied to derivatives of 3-amino-3-methylbutanoic acid, necessitating specialized activation strategies such as oxazinone aminolysis or pivaloyl mixed anhydride methods [1]. This stands in contrast to less hindered beta-amino acid esters such as beta-alanine tert-butyl ester hydrochloride (CAS 58620-93-2), which couples under standard conditions. While the tert-butyl ester itself introduces additional steric bulk, the core hindrance is intrinsic to the beta-amino acid scaffold. Therefore, the target compound's unique steric profile dictates specific synthetic protocols that cannot be assumed from experience with linear beta-amino acids or alpha-amino acid tert-butyl esters.

Beta-Peptide Synthesis Steric Hindrance Coupling Reagents

Storage and Handling: Ambient Stability of Hydrochloride Salt vs. Cold Chain Requirements for Analogs

The hydrochloride salt form of tert-butyl 3-amino-3-methylbutanoate (CAS 2126160-83-4) demonstrates practical handling advantages over several structurally related analogs. Vendor specifications indicate that this compound can be stored long-term in a cool, dry place at ambient temperature, with no requirement for inert atmosphere or freezing . In contrast, D-valine tert-butyl ester hydrochloride (CAS 104944-18-5) requires storage under inert atmosphere at -20°C , and beta-alanine tert-butyl ester hydrochloride (CAS 58620-93-2) requires storage at -20°C or 0-8°C . Ethyl 3-amino-3-methylbutanoate hydrochloride (CAS 85532-40-7) similarly requires storage under inert gas at 2-8°C . This difference in storage requirements translates to reduced cold chain logistics costs and simpler inventory management for the target compound.

Reagent Stability Storage Optimization Procurement Logistics

Molecular Weight and Purity Profile: Comparative Analysis of Available tert-Butyl Ester Hydrochlorides

The target compound (MW 209.71) is supplied at a minimum purity specification of 95% . This contrasts with the free base analog (CAS 51313-75-8) which is available at 95%+ purity but lacks the hydrochloride salt form's improved handling . Among hydrochloride salts of tert-butyl amino acid esters, the target compound's purity specification aligns with D-valine tert-butyl ester hydrochloride (95%) but is lower than beta-alanine tert-butyl ester hydrochloride (98%+) . The molecular weight of 209.71 distinguishes it from the ethyl ester hydrochloride (MW 181.66) and beta-alanine tert-butyl ester hydrochloride (MW 181.66), enabling straightforward identification via mass spectrometry. These differences are critical for accurate stoichiometric calculations in synthesis and for quality control verification.

Molecular Weight Purity Specification Reagent Comparison

Validated Research and Industrial Applications for tert-Butyl 3-amino-3-methylbutanoate Hydrochloride (CAS 2126160-83-4) Based on Comparative Evidence


Synthesis of Sterically Hindered Beta-Peptides Requiring Orthogonal Protection

This compound is best suited for the synthesis of beta-peptides where the beta-amino acid residue contains a geminal dimethyl group, necessitating specialized coupling protocols [1]. The tert-butyl ester's acid-lability and base-stability allow for orthogonal deprotection in the presence of Fmoc or Boc protecting groups, a feature not shared by methyl or ethyl esters which are base-labile . The ambient storage stability further simplifies multi-step synthetic workflows by reducing the need for cold storage logistics .

Solid-Phase Peptide Synthesis of Peptoids with Bulky Side Chains

The tert-butyl group provides steric bulk that can be exploited in the design of peptoid oligomers, though the inherent steric hindrance of the 3-amino-3-methylbutanoate scaffold requires modified submonomer protocols [1]. The hydrochloride salt form is compatible with solid-phase synthesis resins and coupling reagents, offering a distinct advantage over the free base which may require neutralization .

Preparation of N-Protected Building Blocks for Complex Molecule Synthesis

The free amino group in this hydrochloride salt can be readily protected with Fmoc, Boc, or Cbz groups, providing a versatile intermediate for the synthesis of more complex molecules [1]. The tert-butyl ester remains stable during these protections, enabling sequential functionalization strategies that are not possible with base-labile esters .

Comparative Studies of Beta-Amino Acid Reactivity and Conformational Effects

The unique steric environment of this beta-amino acid derivative makes it a valuable tool for fundamental studies on the impact of beta-branching on peptide conformation, proteolytic stability, and biological activity [1]. The quantitative differentiation in storage and handling relative to other beta-amino acid esters further supports its use in controlled comparative experiments .

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